molecular formula C18H15ClN2O3 B4504653 N-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

N-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B4504653
M. Wt: 342.8 g/mol
InChI Key: RSGVJUNVHOCBDV-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H15ClN2O3 and its molecular weight is 342.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-chlorobenzyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide is 342.0771200 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties and Clinical Use

  • Metoclopramide is extensively reviewed for its pharmacological properties and clinical use in treating gastrointestinal disorders. It is advocated for use in gastrointestinal diagnostics, treating various types of vomiting, and a variety of functional and organic gastrointestinal disorders. It assists in radiological identification of lesions, facilitates duodenal intubation and biopsy, and eases emergency endoscopy in upper gastrointestinal hemorrhage, among other applications. Side effects are noted to be few and transient, though extrapyramidal reactions can occur in a small proportion of patients (Pinder et al., 2012).

Antioxidant and Pharmacological Effects

  • Chlorogenic Acid (CGA) is discussed for its antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, free radicals scavenger, and central nervous system stimulator roles. It modulates lipid metabolism and glucose in both genetically and healthy metabolic-related disorders (Naveed et al., 2018).

Antitumor Activity

  • Imidazole Derivatives are reviewed for their antitumor activity, including bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, and others. The review presents data for active compounds, some of which have passed preclinical testing stages, offering insight into the synthesis of compounds with different biological properties (Iradyan et al., 2009).

Antioxidant Evaluation

  • Isoxazolone Derivatives are evaluated for their significant biological and medicinal properties, including their roles as intermediates for the synthesis of numerous heterocycles. A literature review highlights their synthesis and antioxidant evaluation, indicating their potential in creating new, environmentally friendly procedures for the preparation of heterocycles by multi-component reactions (Laroum et al., 2019).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-23-15-8-4-13(5-9-15)17-10-16(21-24-17)18(22)20-11-12-2-6-14(19)7-3-12/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGVJUNVHOCBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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